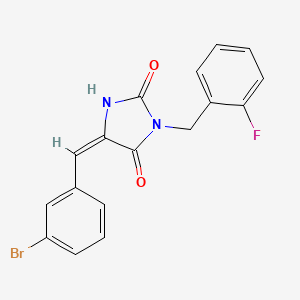![molecular formula C13H10N2O5S2 B15029568 (4Z)-2-(ethylsulfanyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-5(4H)-one](/img/structure/B15029568.png)
(4Z)-2-(ethylsulfanyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-2-(ETHYLSULFANYL)-4-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes a thiazolone ring, a benzodioxole moiety, and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(ETHYLSULFANYL)-4-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-5-ONE typically involves multi-step organic reactions. One common route includes the condensation of 2-ethylsulfanyl-4,5-dihydro-1,3-thiazol-5-one with 6-nitro-2H-1,3-benzodioxole-5-carbaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is typically refluxed in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(4Z)-2-(ETHYLSULFANYL)-4-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives of the benzodioxole moiety.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving sulfur-containing compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Potential use in the development of new materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (4Z)-2-(ETHYLSULFANYL)-4-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-5-ONE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to interact with biological molecules in a specific manner, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
2-ETHYLSULFANYL-4,5-DIHYDRO-1,3-THIAZOL-5-ONE: Lacks the benzodioxole and nitro groups, making it less complex.
6-NITRO-2H-1,3-BENZODIOXOLE-5-CARBALDEHYDE: Contains the benzodioxole and nitro groups but lacks the thiazolone ring.
4,5-DIHYDRO-1,3-THIAZOL-5-ONE: The simplest form, lacking both the ethylsulfanyl and benzodioxole groups.
Uniqueness
(4Z)-2-(ETHYLSULFANYL)-4-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-5-ONE is unique due to its combination of a thiazolone ring, a benzodioxole moiety, and a nitro group
Propiedades
Fórmula molecular |
C13H10N2O5S2 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
(4Z)-2-ethylsulfanyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-5-one |
InChI |
InChI=1S/C13H10N2O5S2/c1-2-21-13-14-8(12(16)22-13)3-7-4-10-11(20-6-19-10)5-9(7)15(17)18/h3-5H,2,6H2,1H3/b8-3- |
Clave InChI |
WFPJOZUHIGEYJT-BAQGIRSFSA-N |
SMILES isomérico |
CCSC1=N/C(=C\C2=CC3=C(C=C2[N+](=O)[O-])OCO3)/C(=O)S1 |
SMILES canónico |
CCSC1=NC(=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)C(=O)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-bis[(2,4,6-trimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B15029486.png)
![N'-[(E)-[3-Methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B15029490.png)
![(5E)-3-(3-chlorophenyl)-5-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B15029491.png)

![7-(3-methoxybenzyl)-1,3-dimethyl-8-[(2-methylpropyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15029500.png)
![ethyl 6-[4-(allyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B15029512.png)
![benzyl 2-ethyl-7-methyl-5-(2-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15029519.png)
![(5E)-3-(3-chlorophenyl)-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B15029528.png)
![Benzyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B15029534.png)

![N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B15029572.png)
![(5Z)-5-(2-chlorobenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15029579.png)
![4-(2,5-dimethylphenyl)-2-{5-[4-(2-hydroxyethyl)-1-piperazinyl]-2-nitrophenyl}-1(2H)-phthalazinone](/img/structure/B15029585.png)
![3-(3-methoxyphenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B15029586.png)
